molecular formula C14H15NO B13627540 3-(6-Methoxynaphthalen-2-yl)azetidine

3-(6-Methoxynaphthalen-2-yl)azetidine

Cat. No.: B13627540
M. Wt: 213.27 g/mol
InChI Key: KUQLXOOAFXHTNE-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxynaphthalene and azetidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.

    Cyclization: The intermediate compound undergoes cyclization to form the azetidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or other substituents on the naphthalene ring can be replaced through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various substituted azetidines.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)azetidine is unique due to its specific structural features, such as the methoxy group on the naphthalene ring and the azetidine ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

3-(6-Methoxynaphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The information is compiled from various research studies, highlighting key findings and mechanisms of action.

Structural Overview

The structure of this compound features a naphthalene ring substituted with a methoxy group and an azetidine ring. This unique structure contributes to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Research has demonstrated that azetidine derivatives, including those similar to this compound, exhibit significant anticancer properties.

  • Induction of Apoptosis : Compounds with azetidine structures have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, studies indicate that certain azetidinone derivatives inhibit cell proliferation and promote apoptotic pathways through caspase activation .
  • Inhibition of Tumor Growth : In vitro studies revealed that azetidinone derivatives can inhibit tumor cell growth by interfering with essential cellular mechanisms. For example, compounds have been reported to inhibit the VEGFR-2 signaling pathway, leading to reduced tumor proliferation and increased apoptosis in HepG2 liver cancer cells .

Case Studies

A study evaluating the antiproliferative effects of several azetidinone derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and PC-3), indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundMCF-70.67
This compoundPC-30.80

Antimicrobial Activity

The azetidine framework is also associated with antimicrobial properties. Compounds containing this motif have been shown to exhibit antibacterial and antifungal activities.

  • Cell Membrane Disruption : Azetidine derivatives disrupt bacterial cell membranes, leading to cell lysis. This mechanism has been observed in studies involving various pathogenic microorganisms .
  • Inhibition of Enzymatic Activity : Some azetidine compounds act as enzyme inhibitors, targeting specific bacterial enzymes necessary for survival and replication.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound may possess other pharmacological effects:

  • Anti-inflammatory Activity : Certain derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Nootropic Effects : Research indicates that some azetidinone compounds exhibit nootropic activities, enhancing cognitive function in preclinical models.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)azetidine

InChI

InChI=1S/C14H15NO/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14/h2-7,13,15H,8-9H2,1H3

InChI Key

KUQLXOOAFXHTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3

Origin of Product

United States

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